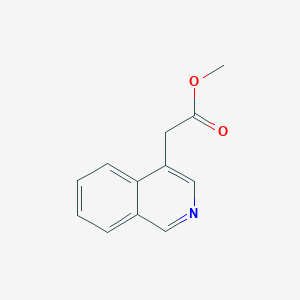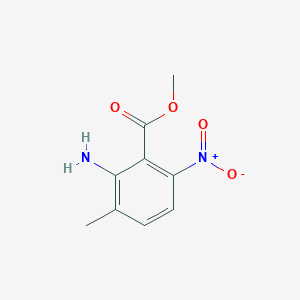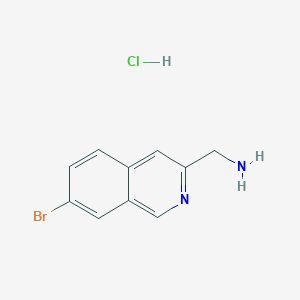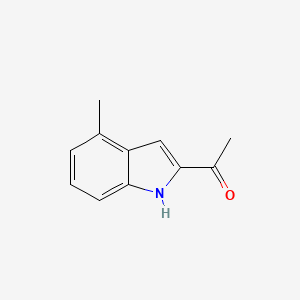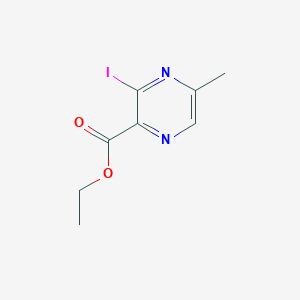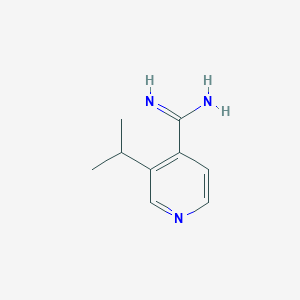
4,5-Dibromo-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4th and 5th positions and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylpyrimidine typically involves the bromination of 2-methylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4th and 5th positions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form 2-methylpyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Coupled products with aryl or alkyl groups.
- Reduced derivatives of 2-methylpyrimidine.
Applications De Recherche Scientifique
4,5-Dibromo-2-methylpyrimidine has a wide range of applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,5-Dibromo-2-methylpyridine: Similar but lacks the nitrogen atoms in the ring.
Uniqueness: 4,5-Dibromo-2-methylpyrimidine is unique due to the presence of two bromine atoms and a methyl group on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propriétés
Formule moléculaire |
C5H4Br2N2 |
|---|---|
Poids moléculaire |
251.91 g/mol |
Nom IUPAC |
4,5-dibromo-2-methylpyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 |
Clé InChI |
LNDBJJIRVONVNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


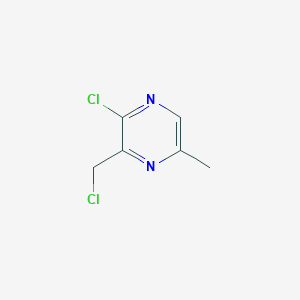
![3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666133.png)
![6-Methoxyisothiazolo[5,4-b]pyridin-3-ol](/img/structure/B13666142.png)
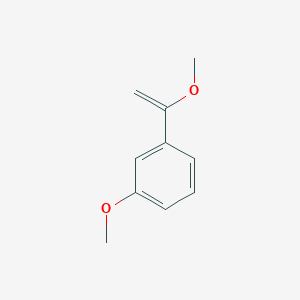
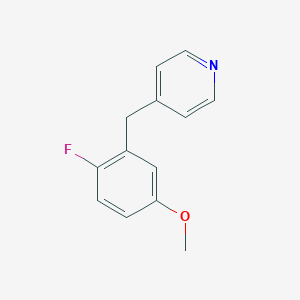
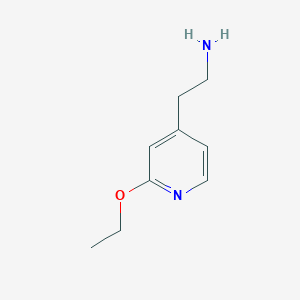
![2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13666161.png)
